molecular formula C16H8I2 B12846220 1,4-Bis(4-iodophenyl)buta-1,3-diyne CAS No. 959-89-7

1,4-Bis(4-iodophenyl)buta-1,3-diyne

Cat. No.: B12846220
CAS No.: 959-89-7
M. Wt: 454.04 g/mol
InChI Key: IFCADWKUNRIPKH-UHFFFAOYSA-N
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Description

1,4-Bis(4-iodophenyl)buta-1,3-diyne is an organic compound characterized by the presence of two iodine atoms attached to phenyl groups, which are connected by a buta-1,3-diyne linker

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(4-iodophenyl)buta-1,3-diyne can be synthesized through several methods. One common approach involves the coupling of 4-iodophenylacetylene using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base, often conducted in an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(4-iodophenyl)buta-1,3-diyne undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form larger conjugated systems.

    Oxidation and Reduction: While less common, the phenyl groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as organolithium or Grignard reagents can be used to replace iodine atoms.

    Coupling: Palladium or nickel catalysts are often employed in cross-coupling reactions.

    Oxidation/Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products: The major products depend on the specific reaction and conditions. For example, in a Sonogashira coupling, the product would be a larger conjugated system with extended π-electron delocalization.

Scientific Research Applications

1,4-Bis(4-iodophenyl)buta-1,3-diyne has several applications in scientific research:

    Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.

    Medicinal Chemistry:

    Biological Research: Can be used as a building block for bioactive molecules.

    Industrial Applications: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which 1,4-Bis(4-iodophenyl)buta-1,3-diyne exerts its effects is largely dependent on its application. In materials science, its ability to form extended conjugated systems is crucial for its function as an organic semiconductor. In medicinal chemistry, its structural properties allow it to interact with biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

    1,4-Bis(4-bromophenyl)buta-1,3-diyne: Similar structure but with bromine atoms instead of iodine.

    1,4-Bis(4-chlorophenyl)buta-1,3-diyne: Contains chlorine atoms, offering different reactivity and properties.

    1,4-Bis(4-fluorophenyl)buta-1,3-diyne: Fluorine atoms provide unique electronic effects.

Uniqueness: 1,4-Bis(4-iodophenyl)buta-1,3-diyne is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This affects the compound’s reactivity and the types of reactions it can undergo, making it particularly useful in specific synthetic applications.

Properties

CAS No.

959-89-7

Molecular Formula

C16H8I2

Molecular Weight

454.04 g/mol

IUPAC Name

1-iodo-4-[4-(4-iodophenyl)buta-1,3-diynyl]benzene

InChI

InChI=1S/C16H8I2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H

InChI Key

IFCADWKUNRIPKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)I)I

Origin of Product

United States

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